molecular formula C9H18N2 B2695987 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine CAS No. 148672-79-1

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine

Cat. No. B2695987
CAS RN: 148672-79-1
M. Wt: 154.257
InChI Key: BQXWENMMRUDOFX-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is a chemical compound with a complex structure . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .


Synthesis Analysis

The synthesis of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine involves complex chemical reactions . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .


Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is complex. The InChI code for this compound is 1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 .


Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine are complex and involve multiple steps . The radical cyclization method is one of the strategies used in the synthesis of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine include a molecular weight of 154.26 . It is a liquid at room temperature .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation: Novel compounds derived from 1-azabicyclo[3.3.1]nonan-5-ylmethanamine structures have been synthesized and evaluated for their antimicrobial activities. Notably, certain derivatives exhibit significant antibacterial and antifungal effects against microorganisms like Escherichia coli, Bacillus Subtilis, and Aspergillus flavus, suggesting potential applications in treating infections (Ramachandran et al., 2011; Umamatheswari & Kabilan, 2011).

Antiprotozoal Activity

  • Synthesis and Activity Against Trypanosoma and Plasmodium: Researchers have developed 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones, demonstrating promising in vitro antiprotozoal activity with low cytotoxicity, providing a potential basis for developing treatments against protozoal infections (Seebacher et al., 2005).

Neuroreceptor Studies

  • Sigma-2 Receptor Ligands: A series of N-substituted-9-azabicyclo[3.3.1]nonan-3a-yl)carbamate analogs have been prepared, identifying compounds with high affinity and selectivity for σ2 receptors. These findings are crucial for understanding the role of σ2 receptors in vivo (Mach et al., 2002).

Anticancer Research

  • Anticancer Activity of Oxindoles: The synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through one-pot three-component reactions has shown anticancer activity against the human leukemia K562 cell line, indicating their potential in cancer treatment (Filatov et al., 2017).

Synthesis and Structural Studies

  • Enantiopure Azabicyclo[3.2.2]nonanes: Researchers have reported on the synthesis of enantiopure 1-azabicyclo[3.2.2]nonanes, providing valuable building blocks for further pharmaceutical development (Roeper et al., 2000).

Safety and Hazards

The safety information available indicates that 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is potentially dangerous . The hazard statements include H227 and H314 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXWENMMRUDOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C1)C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-Azabicyclo[3.3.1]nonan-5-yl}methanamine

Synthesis routes and methods

Procedure details

A suspension of 1-azabicyclo[3.3.1]nonane-5-carboxamide (1.80 g, 10.7 mmol) in anhydrous tetrahydrofuran (10 mL) under nitrogen was treated (via syringe) with 1.0N lithium aluminum hydride/tetrahydrofuran (25 mL, 25 mmol), and the mixture was refluxed for 4 hours and cooled (0° C.). The mixture was treated carefully dropwise sequentially with water (1 mL), 15% sodium hydroxide (1 mL), and water (3 mL). Ether (50 mL) was added, the mixture was filtered through Celite, and the filter cake was washed with ether. The filtrate was concentrated in vacuo to afford 1.27 g (77%) of colorless oil.
Name
1-azabicyclo[3.3.1]nonane-5-carboxamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
lithium aluminum hydride tetrahydrofuran
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
77%

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